molecular formula C10H2Cl4O4 B1605761 1,2,4,5-Benzenetetracarbonyl tetrachloride CAS No. 7710-20-5

1,2,4,5-Benzenetetracarbonyl tetrachloride

Cat. No. B1605761
CAS RN: 7710-20-5
M. Wt: 327.9 g/mol
InChI Key: FNGBYWBFWZVPPV-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetracarbonyl tetrachloride, also known as tetrachloroterephthalic acid, is a chemical compound with the molecular formula C10Cl4O4 . It is a white crystalline powder that is soluble in organic solvents and insoluble in water.


Synthesis Analysis

The synthesis of 1,2,4,5-Benzenetetracarbonyl tetrachloride is usually carried out by reacting benzaldehyde with tetrachloroacetic acid . This reaction typically occurs under acidic conditions, with the formation of a formate salt followed by deacidification to yield the target product . Another method involves the synthesis of 1,2,4,5-Benzenetetracarbonyl tetrachloride from Pyromellitic Dianhydride .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Benzenetetracarbonyl tetrachloride consists of a benzene ring substituted with four carbonyl chloride groups . The average mass of the molecule is 327.932 Da, and the monoisotopic mass is 325.870728 Da .


Chemical Reactions Analysis

1,2,4,5-Benzenetetracarbonyl tetrachloride is a reactive functional group that is used in the production of coatings and polymeric matrix . Hydroxy groups can be introduced by reacting this compound with ethylene diamine .


Physical And Chemical Properties Analysis

1,2,4,5-Benzenetetracarbonyl tetrachloride has a melting point of 63.4-64.2 °C and a boiling point of 108-109 °C (at 0.008 Torr pressure) . Its density is predicted to be 1.681±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Organometallic Compounds : 1,2,4,5-Benzenetetracarbonyl tetrachloride has been utilized in the synthesis of organometallic derivatives. For instance, the reaction with trimethylstannyl sodium produces polystannylated benzene derivatives, which are further converted to tris- and tetrakis(chloromercurio)benzenes. These compounds' structures were analyzed through methods like X-ray crystallography, highlighting their potential in organometallic chemistry (Rot et al., 2000).

  • Catalytic Applications in Metal-Organic Frameworks (MOFs) : The compound serves as a key building block in the creation of metal-organic frameworks with Lewis acidic properties. For example, a microporous MOF with metalloporphyrin struts was made using 1,2,4,5-Benzenetetracarbonyl tetrachloride, demonstrating efficiency in catalyzing acyl-transfer reactions (Shultz et al., 2009).

Fluorescence and Photonic Applications

  • Development of Fluorescent Compounds : Research shows the synthesis of 1,2,4,5-tetrasubstituted benzene compounds, exhibiting significant fluorescence properties. These derivatives demonstrate potential applications in fields like photonic materials and sensors (Ying, 2009).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Investigations into the crystal structures of derivatives of 1,2,4,5-benzenetetracarbonyl tetrachloride have provided insights into molecular conformations and π-stacking arrangements, crucial for understanding molecular interactions and design in crystallography (Cordes & Hanton, 2005).

Environmental and Stability Research

  • Stability in Polycyclic Aromatic Hydrocarbons (PAHs) : The compound is studied in the context of environmental stability, particularly in PAHs. Research in this area focuses on creating stable PAHs for applications in organic semiconductors and photovoltaics, assessing the stability and reactivity of these compounds (Zhang et al., 2015).

Safety And Hazards

1,2,4,5-Benzenetetracarbonyl tetrachloride is a toxic substance that can irritate the skin and eyes . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to keep it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

benzene-1,2,4,5-tetracarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGBYWBFWZVPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064774
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Benzenetetracarbonyl tetrachloride

CAS RN

7710-20-5
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7710-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007710205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Q Cao, X Ding, H Zhao, L Zhang, Q Xin… - Journal of Membrane …, 2021 - Elsevier
Recently, various types of hollow materials have been added into polymer matrices to improve the gas permeation and separation performance of polymer materials. In this study, …
Number of citations: 6 www.sciencedirect.com
C He, D Wu, F Zhang, M Xue, X Zhuang, F Qiu… - …, 2013 - Wiley Online Library
On the basis of our previous communication concerning a new family of thiophene‐armed tetraazaanthracene molecules, we present a further intensive investigation on this class of …
J Jacob, L Nebhani - 2022 - 103.27.10.17
Pentaerythritol, an interesting and commonly available cheap raw material with four hydroxyl groups that has attracted a lot of attention. Pentaerythritol has been used to synthesize …
Number of citations: 2 103.27.10.17
H Chihara, N Nakamura - Nuclei Cl-Rb, 1988 - Springer
This document is part of Subvolume B ‘Nuclei Cl - Rb’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
DS Wilbur, P PM, DK Hamlin, PS Stayton… - … and Applications of …, 1998 - Wiley
Number of citations: 0

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